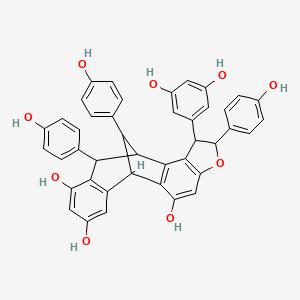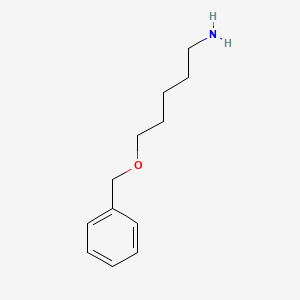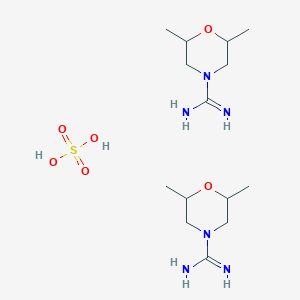
Ampelopsin G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ampelopsin G can be synthesized through several chemical routes. One common method involves the hydrothermal extraction of the compound from the dried fruits of Ampelopsis grossedentata. This process typically involves high temperatures and the use of cellulase to enhance the hydrolysis of the plant material .
Industrial Production Methods
In an industrial setting, the extraction of this compound is optimized by using a filter press and continuous flow centrifuge to remove insoluble materials from the hydrolysate. This method ensures a high recovery yield of this compound, making it a safe and economical process .
化学反応の分析
Types of Reactions
Ampelopsin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its bioactivity and therapeutic effects.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that exhibit enhanced bioactivity. For example, oxidation reactions can lead to the formation of compounds with increased antioxidant properties .
科学的研究の応用
Ampelopsin G has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.
Medicine: This compound has shown promise in treating conditions such as diabetes, obesity, and neurodegenerative diseases
作用機序
Ampelopsin G exerts its effects through several molecular targets and pathways. It activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Additionally, it up-regulates the fibroblast growth factor 21 (FGF21) and adenosine monophosphate-activated protein kinase (AMPK) signaling pathways, contributing to its anti-diabetic effects .
類似化合物との比較
Ampelopsin G is similar to other flavonoids such as quercetin and luteolin, which also exhibit antioxidant and anti-inflammatory properties. this compound is unique in its ability to activate PPARγ and regulate glucose metabolism more effectively . Other similar compounds include:
Quercetin: Known for its antioxidant and anti-inflammatory effects.
Luteolin: Exhibits anti-cancer and neuroprotective properties.
Kaempferol: Another flavonoid with significant antioxidant activity.
This compound stands out due to its potent insulin-sensitizing effects and its ability to modulate multiple signaling pathways involved in metabolic regulation .
特性
分子式 |
C42H32O9 |
|---|---|
分子量 |
680.7 g/mol |
IUPAC名 |
4-(3,5-dihydroxyphenyl)-5,18,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[9.7.1.02,10.03,7.012,17]nonadeca-2(10),3(7),8,12(17),13,15-hexaene-9,14,16-triol |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)40(33)41-38(37)31(50)18-32-39(41)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H |
InChIキー |
ZLVIMYAFYHEPGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C6=C(C=C5O)OC(C6C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)C=C(C=C4O)O)C9=CC=C(C=C9)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B12310153.png)


![17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene](/img/structure/B12310184.png)
![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12310186.png)

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)


![2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B12310205.png)

![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)

